(2E)-2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
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Overview
Description
(2E)-2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, an amino group, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of naphthylamine with a benzothiophene derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or alkane.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of (2E)-2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Properties
IUPAC Name |
2-(naphthalen-1-yliminomethyl)-1-benzothiophen-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NOS/c21-19-15-9-3-4-11-17(15)22-18(19)12-20-16-10-5-7-13-6-1-2-8-14(13)16/h1-12,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRHXRCMHWXTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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